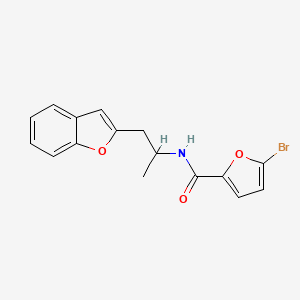

![molecular formula C21H18ClFN4O3S B2428354 6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide CAS No. 1112341-55-5](/img/structure/B2428354.png)

6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of phenoxy acetamide . Phenoxy acetamides and their derivatives have been studied for their potential therapeutic applications .

Chemical Reactions Analysis

The types of reactions involving aromatic rings like the ones in this compound are typically substitution, addition, and oxidation . The exact reactions this compound can undergo would depend on its specific structure and the conditions it’s subjected to.科学的研究の応用

EP1 Receptor Selective Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid (1) is a functional PGE2 antagonist selective for the EP1 receptor subtype. Analog studies, where the phenyl-sulfonyl moiety was replaced with more hydrophilic heteroarylsulfonyl moieties, resulted in optimized antagonist activity. Some analogs demonstrated in vivo antagonist activity. These findings are critical as they provide insights into the structure-activity relationship (SAR) in the development of EP1 receptor selective antagonists (Naganawa et al., 2006).

Microbial Degradation of Sulfonamides

Sulfonamide antibiotics, due to their persistence in the environment, can promote antibiotic resistance. Microbacterium sp. strain BR1 was found to degrade sulfonamides like sulfamethoxazole through an unusual pathway initiated by ipso-hydroxylation followed by fragmentation of the parent compound. This unique microbial strategy involves the hydroxylation of the carbon atom attached to the sulfonyl group, leading to the release of sulfite and other compounds. This novel pathway could offer insights into environmental decontamination of sulfonamide antibiotics (Ricken et al., 2013).

Enzyme Inhibitory Potential

The enzyme inhibitory potential of certain sulfonamides with benzodioxane and acetamide moieties was investigated. Synthesized compounds were tested against α-glucosidase and acetylcholinesterase (AChE), exhibiting substantial inhibitory activity. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting the therapeutic potential of these compounds in enzyme-related disorders (Abbasi et al., 2019).

Dye Treatment with Novel Sulfonated Thin-Film Composite Membranes

Innovative sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrated improved water flux due to enhanced surface hydrophilicity without compromising the rejection of dyes. The introduction of sulfonic acid groups played a pivotal role in water permeation and dye rejection during the TFC NF separation process. This advancement in membrane technology could be crucial for environmental and industrial applications, especially in dye treatment processes (Liu et al., 2012).

将来の方向性

特性

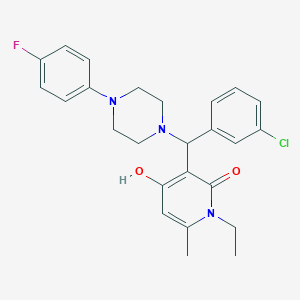

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-15-6-4-11(23)8-14(15)22/h4-9H,10H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLVISOVHEUMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-({[2-(acetylamino)-5-methylphenyl]sulfonyl}amino)phenoxy]-N-allylnicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2428273.png)

![7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2428277.png)

![N-methyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2428279.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2428280.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2428284.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428286.png)

![N-(2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2428287.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2428293.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2428294.png)